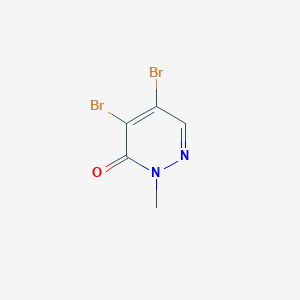
4,5-Dibromo-2-méthylpyridazin-3(2H)-one
Vue d'ensemble
Description
4,5-Dibromo-2-methylpyridazin-3(2H)-one, also known as 4,5-DBMP, is an organic compound with a molecular formula of C5H5Br2N2O. It is an aromatic heterocyclic compound and is a colorless solid at room temperature. 4,5-DBMP is a key intermediate in the synthesis of several important pharmaceuticals, including anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and agrochemicals.
Applications De Recherche Scientifique
Synthèse Organique: Réactions de Couplage Croisé de Suzuki–Miyaura
4,5-Dibromo-2-méthylpyridazin-3(2H)-one: est un composé précieux dans le domaine de la synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki–Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape fondamentale dans la construction de molécules organiques complexes. Le composé peut servir de substrat pour le couplage croisé catalysé par le palladium avec des acides arylboroniques, conduisant à la synthèse de diverses structures biaryliques qui sont largement présentes dans les produits pharmaceutiques et les produits agrochimiques.
Chimie Computationnelle: Études Mécanistiques
En chimie computationnelle, This compound peut être utilisé comme composé modèle pour des études de théorie de la fonctionnelle de la densité (DFT) afin de comprendre les aspects mécanistiques des réactions organométalliques . Ces études aident à affiner la compréhension des cycles catalytiques, à identifier les goulets d'étranglement dans les réactions et à potentiellement conduire au développement de catalyseurs plus efficaces.
Recherche Pharmaceutique: Développement de Médicaments
Le rôle de This compound dans la recherche pharmaceutique est lié à son utilité dans la synthèse de précurseurs de médicaments par des réactions de couplage croisé . Il peut être utilisé pour introduire des atomes de brome dans les molécules médicamenteuses, ce qui peut modifier considérablement l'activité biologique et la pharmacocinétique des composés résultants.
Propriétés
IUPAC Name |
4,5-dibromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVMPLOQDFREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159796 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13645-74-4 | |
| Record name | 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13645-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the challenges associated with using 4,5-dibromo-2-methylpyridazin-3(2H)-one in Suzuki-Miyaura reactions, and how does the study address them?
A1: While 4,5-dibromo-2-methylpyridazin-3(2H)-one is a promising substrate for synthesizing diverse pyridazinone derivatives via Suzuki-Miyaura reactions, achieving selective product formation can be challenging. This is due to the possibility of competing hydrodebromination reactions occurring alongside the desired coupling. The study investigates this challenge by exploring the efficiency of various palladium-based catalysts in reactions with ferrocene boronates. Interestingly, the research identifies conditions leading to significant amounts of 4- and 5-ferrocenyl-2-methylpyridazin-3(2H)-ones (resulting from hydrodebromination) alongside the expected disubstituted product []. Additionally, a unique asymmetric bi-pyridazinone-bridged ferrocenophane was observed, highlighting the complexity of these reactions.
Q2: How does the study elucidate the mechanism of hydrodebromination in these reactions?
A2: The researchers employed Density Functional Theory (DFT) modeling to understand the formation of different products. By studying the structures and potential transformations of key bromo-, ferrocene-, and phenyl-containing carbopalladated intermediates, they proposed plausible mechanisms for the observed regioselectivity in the hydrodebromination process []. Further supporting their findings, deuterium labeling experiments with DMF-d7–H2O (4:1) and DMF–D2O (4:1) provided evidence for DMF's role as a hydrogen transfer agent in these reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















